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Compound of Interest

Compound Name: 15(S)-Fluprostenol

Cat. No.: B10768101 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the relative potency and mechanisms of 15(S)-Fluprostenol and the endogenous

prostaglandin PGF2α.

This guide provides a detailed comparison of 15(S)-Fluprostenol, a synthetic prostaglandin

analog, and Prostaglandin F2α (PGF2α), a naturally occurring prostaglandin, with a focus on

their efficacy at the Prostaglandin F Receptor (FP receptor). This document summarizes key

quantitative data, outlines experimental methodologies, and visualizes the primary signaling

pathway to support research and development in areas such as reproductive health and

ophthalmology.

Molecular Characteristics
A fundamental comparison begins with the distinct molecular structures and weights of these

two compounds. 15(S)-Fluprostenol is a more structurally complex and heavier molecule due

to the presence of a trifluoromethylphenoxy group.
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Compound Chemical Structure Molecular Formula
Molecular Weight (
g/mol )

15(S)-Fluprostenol

[Insert Chemical

Structure Image of

15(S)-Fluprostenol]

C₂₃H₂₉F₃O₆ 458.5[1]

PGF2α

[Insert Chemical

Structure Image of

PGF2α]

C₂₀H₃₄O₅ 354.49[2]

Binding Affinity to the FP Receptor
The affinity of a ligand for its receptor is a critical determinant of its biological activity. Studies

have shown that 15(S)-Fluprostenol, also referred to as (+)-Fluprostenol or Travoprost acid in

its free acid form, is a high-affinity agonist for the FP receptor. While direct head-to-head

comparisons in the same study are limited, available data indicate that 15(S)-Fluprostenol
exhibits a strong binding affinity for the FP receptor, comparable to or in some cases slightly

lower than the endogenous ligand PGF2α.

Compound Binding Affinity (Ki) for FP Receptor

15(S)-Fluprostenol 35 ± 5 nM

49.9 nM

PGF2α ~1 nM (for half-maximal binding)

In Vitro Potency: Intracellular Calcium Mobilization
Activation of the FP receptor, a Gq protein-coupled receptor, initiates a signaling cascade that

leads to an increase in intracellular calcium concentration. The potency of 15(S)-Fluprostenol
and PGF2α in triggering this response is a key measure of their efficacy. Studies indicate that

15(S)-Fluprostenol is a potent agonist, with EC50 values for intracellular calcium mobilization

in the low nanomolar range.
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Compound
In Vitro Potency (EC50) for Intracellular
Calcium Mobilization

15(S)-Fluprostenol 17.5 - 37.3 nM

PGF2α ~1 nM (for half-maximal cell stimulation)

In Vivo Efficacy
Direct comparative in vivo studies on the uterine contraction and luteolytic effects of 15(S)-
Fluprostenol and PGF2α are not readily available in the public domain. However, the potent in

vitro activity of 15(S)-Fluprostenol at the FP receptor suggests it is likely to have significant in

vivo effects in tissues where the FP receptor is prominently expressed, such as the uterus and

corpus luteum.

In the field of ophthalmology, the isopropyl ester prodrug of 15(S)-Fluprostenol, known as

Travoprost, is a well-established treatment for glaucoma. Its efficacy in lowering intraocular

pressure is attributed to its potent agonistic activity at the FP receptor, leading to increased

uveoscleral outflow of aqueous humor.

FP Receptor Signaling Pathway
The binding of both 15(S)-Fluprostenol and PGF2α to the FP receptor triggers a canonical Gq

protein-coupled signaling pathway. This leads to the activation of Phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in

intracellular calcium is a key event mediating the physiological effects of these prostaglandins.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

